Ethyl 4-octylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mechanism of Action
Target of Action
Ethyl 4-Octylbenzoate is a type of benzoate compound . Benzoate compounds are known to act as local anesthetics . The primary targets of these compounds are nerve endings and nerve trunks . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .
Mode of Action
The interaction of Ethyl 4-Octylbenzoate with its targets results in a reversible blockage of the conduction of nerve impulses . This is achieved by reducing the passage of sodium ions through the sodium ion channel, thereby affecting the membrane potential . As a result, the excitability of the membrane is reduced .
Biochemical Pathways
It is known that local anesthetics like ethyl 4-octylbenzoate can cause a loss of local sensation without affecting consciousness . This makes them convenient for local surgery and treatment .
Pharmacokinetics
The compound’s local anesthetic effect suggests that it may have good bioavailability at the site of application .
Result of Action
The primary result of Ethyl 4-Octylbenzoate’s action is the production of local anesthesia . This is characterized by a temporary loss of sensation in the area where the compound is applied, without a loss of consciousness . This makes Ethyl 4-Octylbenzoate useful in various medical procedures, including minor surgical operations .
properties
IUPAC Name |
ethyl 4-octylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-3-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19-4-2/h11-14H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSWANCOKFTNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.